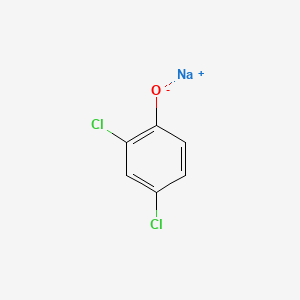
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)-, also known as (2,4-dichlorophenyl)(3,4-dichlorophenyl)methanone, is an organic compound with the molecular formula C13H8Cl4O. This compound belongs to the class of organic compounds known as benzophenones, which are characterized by a ketone attached to two phenyl groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 2,4-dichlorobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient separation techniques to isolate the desired compound from the reaction mixture.
化学反応の分析
Types of Reactions
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dichlorobenzoic acids.
Reduction: Formation of dichlorophenylmethanol.
Substitution: Formation of substituted benzophenones with various functional groups.
科学的研究の応用
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The specific pathways involved depend on the particular application and target of the compound.
類似化合物との比較
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- can be compared with other similar compounds such as:
Benzophenone: A simpler structure with two phenyl groups attached to a ketone.
(3,4-Dichlorophenyl)(phenyl)methanone: Similar structure but with only one dichlorophenyl group.
(2,4-Dichlorophenyl)(3,4-dihydro-2(1H)-isoquinolinyl)methanone: Contains an isoquinoline ring instead of a second phenyl group.
The uniqueness of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- lies in its specific arrangement of dichlorophenyl groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
264870-84-0 |
|---|---|
分子式 |
C13H6Cl4O |
分子量 |
320.0 g/mol |
IUPAC名 |
(2,4-dichlorophenyl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H6Cl4O/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6H |
InChIキー |
IOGWMBCCXUSBDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)




![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)

![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)





![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)
